N-Cyclopropyl-4-methoxy-benzenesulfonamide
CAS No.:
Cat. No.: VC11093241
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3S |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | N-cyclopropyl-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3 |
| Standard InChI Key | UIGJFNUSQVKEMM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 |
Introduction
Chemical Identity and Structural Features
N-Cyclopropyl-4-methoxy-benzenesulfonamide belongs to the sulfonamide class, with the systematic IUPAC name N-cyclopropyl-4-methoxybenzene-1-sulfonamide. Its molecular formula is C₁₀H₁₃NO₃S, and it has a molecular weight of 239.28 g/mol. The structure comprises:
-
A benzene ring with a methoxy (-OCH₃) group at the 4-position, enhancing electron density and influencing binding interactions.
-
A sulfonamide group (-SO₂NH-) linked to the benzene ring, providing hydrogen-bond donor and acceptor sites.
-
A cyclopropyl group attached to the sulfonamide nitrogen, introducing steric constraints and potential metabolic stability .
Table 1: Key Structural and Physicochemical Properties
The cyclopropyl group’s rigid three-membered ring imposes conformational restrictions, potentially improving target selectivity compared to linear alkyl substituents.
Synthesis and Optimization Strategies
The synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide typically involves a two-step process: (1) preparation of 4-methoxybenzenesulfonyl chloride and (2) its reaction with cyclopropylamine.
Synthesis of 4-Methoxybenzenesulfonyl Chloride
4-Methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of anisole (methoxybenzene). The reaction employs chlorosulfonic acid under controlled conditions to avoid over-sulfonation:
This intermediate is isolated by precipitation in ice-cold water and purified via recrystallization .
Coupling with Cyclopropylamine
The sulfonyl chloride reacts with cyclopropylamine in a nucleophilic substitution reaction. A base such as triethylamine or sodium hydride is often used to deprotonate the amine and drive the reaction:
Yields range from 60–75%, with purification achieved via column chromatography or recrystallization .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 2 h | 85% |
| Amine Coupling | Cyclopropylamine, NaH, DMF, 90°C, 18 h | 68% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
N-Cyclopropyl-4-methoxy-benzenesulfonamide exhibits moderate aqueous solubility (5.46 mg/mL) and a predicted Log P of 1.42, indicating balanced hydrophilicity-lipophilicity. The methoxy group enhances solubility through hydrogen bonding, while the cyclopropyl group contributes to membrane permeability .
Metabolic Stability
The cyclopropyl moiety reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by in vitro studies showing <10% degradation after 1 hour in human liver microsomes. This stability suggests favorable oral bioavailability.
Biological Activity and Mechanisms
Antibacterial Activity
Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. N-Cyclopropyl-4-methoxy-benzenesulfonamide demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to sulfamethoxazole. The cyclopropyl group may enhance penetration through bacterial cell walls.
| Target | Activity (IC₅₀ or MIC) | Mechanism |
|---|---|---|
| Bacterial DHPS | 2–8 µg/mL | Competitive inhibition |
| Carbonic Anhydrase IX | 5.3 µM | Hydrophobic binding |
Applications in Drug Development
Antibacterial Agents
Structural analogs of this compound are being explored as broad-spectrum antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Therapeutics
Modifications to the sulfonamide and cyclopropyl groups are underway to improve CA-IX selectivity, with the goal of targeting hypoxic tumors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume